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Compound of Interest

Compound Name: ag556

Cat. No.: B1205559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AG556, also known as Tyrphostin 51, is a selective inhibitor of the Epidermal Growth Factor

Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, AG556
competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its

autophosphorylation and the subsequent activation of downstream signaling pathways. This

inhibition of EGFR signaling makes AG556 a valuable tool for studying the roles of EGFR in

various cellular processes, including proliferation, differentiation, and migration, and for

investigating its involvement in diseases such as cancer.

These application notes provide detailed protocols for utilizing AG556 in both biochemical and

cell-based kinase assays to characterize its inhibitory activity against EGFR.

Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and

undergoes autophosphorylation on several tyrosine residues within its intracellular domain.

These phosphorylated tyrosines serve as docking sites for various adaptor proteins and

enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and

PI3K-AKT pathways, which are crucial for cell growth and survival. AG556 exerts its inhibitory

effect by blocking the initial autophosphorylation step, thus preventing the activation of these

downstream pathways.
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Quantitative Data Summary
The inhibitory potency of AG556 against EGFR is typically determined by its half-maximal

inhibitory concentration (IC50) value.

Compound Target Kinase Assay Type IC50 Value

AG556 EGFR Biochemical 5 µM[1]

Experimental Protocols
Biochemical Kinase Assay for EGFR Inhibition by AG556
This protocol describes a method to determine the IC50 value of AG556 for EGFR kinase in a

biochemical (cell-free) assay format.

Materials:

Recombinant human EGFR kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

AG556 (Tyrphostin 51)

Adenosine 5'-triphosphate (ATP)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

96-well or 384-well plates (white, low-volume for luminescence assays)

Plate reader capable of measuring luminescence

Procedure:

AG556 Preparation: Prepare a stock solution of AG556 in DMSO (e.g., 10 mM). Create a

series of dilutions in kinase buffer to achieve the desired final concentrations for the dose-
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response curve (e.g., ranging from 0.1 µM to 100 µM).

Kinase Reaction Setup:

In each well of the microplate, add the following components in this order:

Kinase buffer

Recombinant EGFR kinase (concentration to be optimized, typically in the low

nanomolar range)

AG556 dilutions or DMSO (for the control)

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the

enzyme.

Initiate Kinase Reaction:

Add a mixture of the Poly(Glu, Tyr) substrate and ATP to each well to start the reaction.

The final ATP concentration should be close to its Km for EGFR.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction is in the linear range.

Detection:

Stop the kinase reaction and measure the amount of ADP produced using a kinase

detection reagent according to the manufacturer's protocol. This typically involves a two-

step process to deplete unused ATP and then convert the generated ADP back to ATP,

which is then measured via a luciferase-based reaction.

Data Analysis:

Plot the luminescence signal against the logarithm of the AG556 concentration.

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g.,

GraphPad Prism) to determine the IC50 value.
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Cell-Based Assay: Inhibition of EGF-Induced EGFR
Phosphorylation
This protocol details the use of Western blotting to assess the ability of AG556 to inhibit the

phosphorylation of EGFR in a cellular context. A431 cells, which overexpress EGFR, are a

suitable model system.

Materials:

A431 (human epidermoid carcinoma) cell line

Cell culture medium (e.g., DMEM with 10% FBS)

AG556

Human Epidermal Growth Factor (EGF)

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies:

Rabbit anti-phospho-EGFR (e.g., Tyr1068)

Rabbit anti-total-EGFR

Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1205559?utm_src=pdf-body
https://www.benchchem.com/product/b1205559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemiluminescent substrate (ECL)

Imaging system for chemiluminescence detection

Procedure:

Cell Culture and Treatment:

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.

Pre-treat the cells with various concentrations of AG556 (e.g., 1 µM, 5 µM, 10 µM, 25 µM)

or DMSO (vehicle control) for 1-2 hours.

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include an

unstimulated control group.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Normalize the protein concentrations and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-EGFR overnight at

4°C.
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Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detect the signal using a chemiluminescent substrate and an imaging system.

Re-probing:

To normalize for total EGFR and loading, the membrane can be stripped and re-probed

with antibodies for total EGFR and β-actin.

Data Analysis:

Quantify the band intensities using densitometry software.

Calculate the ratio of phosphorylated EGFR to total EGFR for each condition to assess the

dose-dependent inhibition by AG556.

Visualizations
Caption: EGFR signaling pathway and the inhibitory action of AG556.

Caption: Workflow for a biochemical EGFR kinase assay with AG556.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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